molecular formula C21H22ClNO B11605366 N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

Cat. No.: B11605366
M. Wt: 339.9 g/mol
InChI Key: OQCCEORISKRECA-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and a phenylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-chlorophenyl)ethanol.

    Synthesis of the Furan Derivative: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by a Friedel-Crafts acylation with benzene to yield 3-(furan-2-yl)-3-phenylpropan-1-one.

    Coupling Reaction: The final step involves the reductive amination of 1-(4-chlorophenyl)ethanol with 3-(furan-2-yl)-3-phenylpropan-1-one in the presence of a reducing agent like sodium cyanoborohydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine: shares similarities with compounds like:

Uniqueness

The presence of both a furan ring and a chlorophenyl group in this compound makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C21H22ClNO/c1-16(17-9-11-19(22)12-10-17)23-14-13-20(21-8-5-15-24-21)18-6-3-2-4-7-18/h2-12,15-16,20,23H,13-14H2,1H3

InChI Key

OQCCEORISKRECA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCCC(C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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